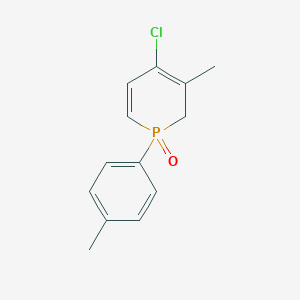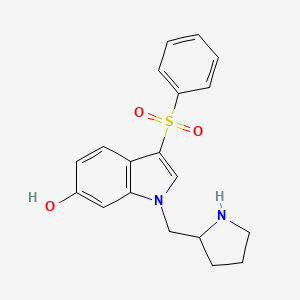
1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-: is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a phenylsulfonyl group and a pyrrolidinylmethyl group attached to the indole core, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Core: Starting from an appropriate precursor, such as an aniline derivative, the indole core can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Phenylsulfonyl Group: This step may involve sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base.
Attachment of the Pyrrolidinylmethyl Group: This can be achieved through alkylation reactions, where the indole nitrogen is alkylated with a pyrrolidinylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques like continuous flow synthesis and green chemistry principles may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-: can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group to a sulfide or thiol.
Substitution: Electrophilic or nucleophilic substitution reactions on the indole ring or the phenylsulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Applications De Recherche Scientifique
1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. The phenylsulfonyl and pyrrolidinylmethyl groups may enhance its binding affinity and specificity for certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indol-6-ol, 3-(phenylsulfonyl)-1-methyl-: Lacks the pyrrolidinylmethyl group.
1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(2-piperidinylmethyl)-: Contains a piperidinylmethyl group instead of pyrrolidinylmethyl.
1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(2-morpholinylmethyl)-: Contains a morpholinylmethyl group.
Uniqueness
The presence of the pyrrolidinylmethyl group in 1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- may confer unique chemical and biological properties, such as increased stability, solubility, or specific interactions with biological targets.
Propriétés
Numéro CAS |
651335-30-7 |
|---|---|
Formule moléculaire |
C19H20N2O3S |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
3-(benzenesulfonyl)-1-(pyrrolidin-2-ylmethyl)indol-6-ol |
InChI |
InChI=1S/C19H20N2O3S/c22-15-8-9-17-18(11-15)21(12-14-5-4-10-20-14)13-19(17)25(23,24)16-6-2-1-3-7-16/h1-3,6-9,11,13-14,20,22H,4-5,10,12H2 |
Clé InChI |
FZLCZRNRVXXMGN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)CN2C=C(C3=C2C=C(C=C3)O)S(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl}-5-(1-hydroxyethyl)-2H-pyrazole-3-carboxamide](/img/structure/B12520394.png)
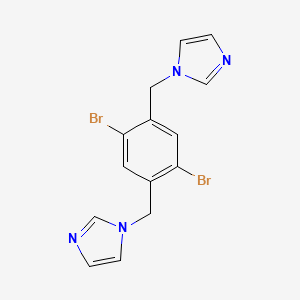
![6-({[3,4,5-Trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol](/img/structure/B12520402.png)

![3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid](/img/structure/B12520416.png)
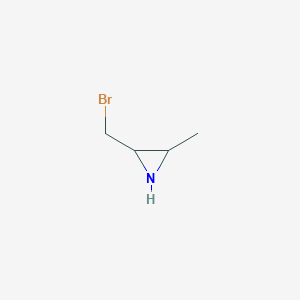
![6,10-Methano[1,3]thiazolo[4,5-i][3]benzazocine](/img/structure/B12520422.png)
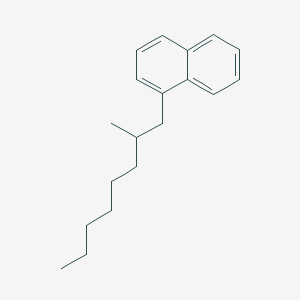
![Ethyl {[(2S)-2-hydroxycyclohexyl]sulfanyl}acetate](/img/structure/B12520425.png)
![4-(4-Fluorophenyl)-2-methyl-6-{[6-(piperidin-1-YL)hexyl]oxy}pyrimidine](/img/structure/B12520430.png)
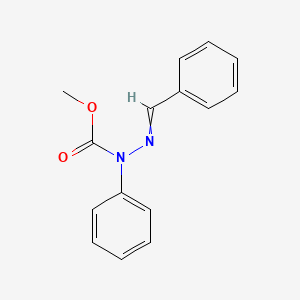
![4-(2-Chloroethoxy)-4'-[(2-chloroethyl)sulfanyl]-1,1'-biphenyl](/img/structure/B12520438.png)
![tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate](/img/structure/B12520445.png)
